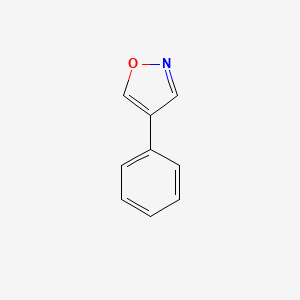

4-Phenylisoxazole

Overview

Description

4-Phenylisoxazole (4-PI) is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. The compound is known for its unique chemical properties, which make it an important tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antibacterial Activities

4-Phenylisoxazole derivatives have been found to exhibit potent antibacterial activities. Specifically, 4-nitro-3-phenylisoxazole derivatives were evaluated and showed excellent antibacterial effects against pathogens such as Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac), with EC50 values indicating a stronger effect than traditional treatments .

COX-1 Inhibition for Therapeutic Strategies

Isoxazole compounds, including those with a 4-phenylisoxazole structure, have been designed and synthesized for their selective COX-1 inhibition properties. This is considered a promising therapeutic strategy for treating cancer and neuro-inflammation-derived neurodegenerative diseases .

Mechanism of Action

Target of Action

Isoxazole derivatives have been known to interact with various targets, such as cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response, making them a common target for anti-inflammatory drugs .

Mode of Action

Isoxazole derivatives have been shown to modulate the activity of their targets, such as cox enzymes, through hydrophobic interactions . This modulation can result in changes to the target’s function, potentially leading to therapeutic effects .

Biochemical Pathways

Given the potential interaction with cox enzymes, it’s plausible that 4-phenylisoxazole could influence the prostaglandin synthesis pathway, which is regulated by these enzymes .

Pharmacokinetics

The drug-likeness score (dls) of related compounds suggests good bioavailability .

Result of Action

Related isoxazole derivatives have demonstrated antibacterial activities , suggesting that 4-Phenylisoxazole may also have similar effects.

Action Environment

The synthesis of related isoxazole derivatives has been achieved under environmentally benign conditions , suggesting that the action of 4-Phenylisoxazole may also be influenced by environmental factors.

properties

IUPAC Name |

4-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVAZWIBJQZOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372794 | |

| Record name | 4-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2439-92-1 | |

| Record name | 4-Phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

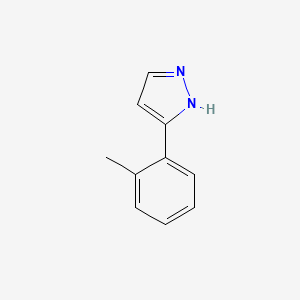

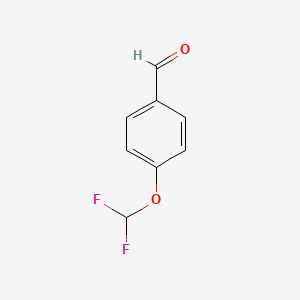

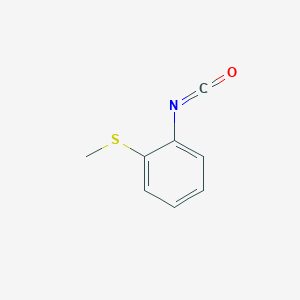

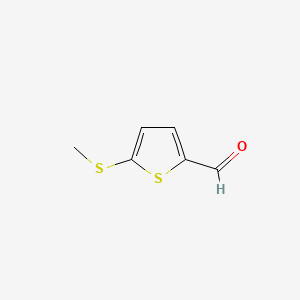

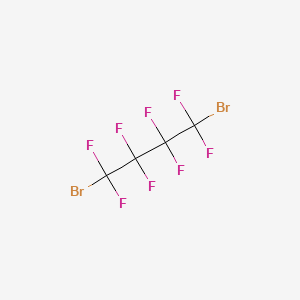

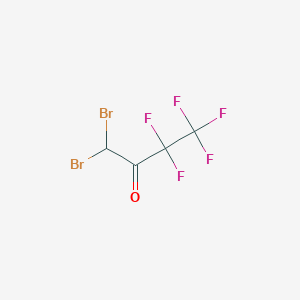

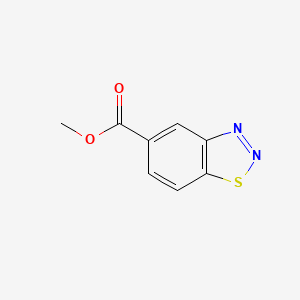

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 4-Phenylisoxazole?

A1: 4-Phenylisoxazole is a heterocyclic compound with a five-membered ring containing one oxygen atom and one nitrogen atom.

Q2: How does the structure of 4-Phenylisoxazole relate to its reactivity?

A: The presence of a hydrogen atom at the 3-position of the isoxazole ring makes it susceptible to base-catalyzed ring opening. This reaction proceeds through a concerted mechanism involving proton abstraction and N-O bond cleavage, leading to the formation of cyanoenolate anions. []

Q3: Can you explain the photochemical behavior of 4-Phenylisoxazole?

A: Upon exposure to UV light, 4-Phenylisoxazole undergoes a phototransposition reaction, specifically through the P4 pathway. This results in the formation of 4-Phenyloxazole, with the nitrogen and carbon atoms at positions 2 and 3 interchanging within the ring. This phototransposition has been confirmed through deuterium and methyl labeling studies. []

Q4: Are there other photochemical reactions observed with 4-Phenylisoxazole derivatives?

A: In addition to phototransposition, some 4-Phenylisoxazole derivatives exhibit photo-ring cleavage. For instance, irradiation of 5-methyl-4-phenylisoxazole leads to the formation of aceto-α-phenylacetonitrile. []

Q5: Have any specific biological activities been reported for 4-Phenylisoxazole derivatives?

A: Certain derivatives, particularly those with aryl substituents at the 3-position, have shown promising selective inhibition of Cyclooxygenase-1 (COX-1). This selectivity is attributed to specific structural features, including the presence of 5-methyl, 4-phenyl, and a 5-chloro(-bromo or -methyl)furan-2-yl group on the isoxazole core. [, ]

Q6: What are the potential implications of selective COX-1 inhibition by 4-Phenylisoxazole derivatives?

A: Selective COX-1 inhibitors are of significant interest for their potential as antiplatelet agents with reduced gastrointestinal side effects compared to non-selective COX inhibitors. []

Q7: How does the presence of a sulfonamide group influence the biological activity of 4-Phenylisoxazole derivatives?

A: Interestingly, the inclusion of a benzenesulfonamide group, as seen in the COX-2 selective inhibitor Valdecoxib, can reverse the COX selectivity profile. Removing this group from 3,4-diarylisoxazole analogues resulted in compounds that displayed selective COX-1 inhibition. []

Q8: Has the binding mode of 4-Phenylisoxazole-based COX-1 inhibitors been investigated?

A: Yes, molecular docking studies have been employed to elucidate the binding interactions of these inhibitors with COX-1. This approach provides insights into the structural basis for their selectivity and potency. []

Q9: How do tautomeric forms influence the properties of 4-Phenylisoxazoles?

A: 4-Phenylisoxazoles with hydroxyl groups at positions 3 and 5 exhibit tautomerism. The predominant tautomer in solution depends on the solvent polarity. For example, a zwitterionic form prevails in ether, while different tautomers might be favored in polar protic solvents. This tautomeric behavior can influence reactivity and physicochemical properties. []

Q10: Have there been studies on the crystal structure of 4-Phenylisoxazole derivatives?

A: X-ray crystallography studies have been conducted on 4-phenyl-3-hydroxyisoxazol-5-one semihydrate. This derivative exhibits an intricate hydrogen-bonded polymeric structure in the solid state, highlighting the role of intermolecular interactions. []

Q11: Can 4-Phenylisoxazole derivatives participate in gold-catalyzed reactions?

A: Theoretical DFT calculations suggest that 4-Phenylisoxazole derivatives can react with alkynyl thioethers in the presence of gold catalysts. These reactions proceed through complex mechanisms, potentially leading to various heterocyclic products like pyrroles and sulfur-substituted β-keto enamides. The selectivity of these reactions depends on factors such as substituents on the isoxazole ring. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)